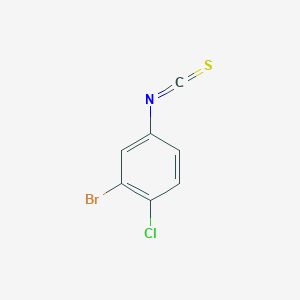

3-Bromo-4-chlorophenyl Isothiocyanate

Description

Overview of Isothiocyanates as a Class of Chemically Reactive and Biologically Active Molecules

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. wikipedia.org This group's structure, featuring a nitrogen atom double-bonded to a carbon, which is in turn double-bonded to a sulfur atom, makes these molecules highly reactive. foodandnutritionjournal.org The carbon atom of the isothiocyanate group is electrophilic, meaning it readily reacts with nucleophiles such as the thiol groups (-SH) in cysteine residues of proteins. nih.gov

Many isothiocyanates are naturally occurring, arising from the enzymatic hydrolysis of precursor molecules called glucosinolates. wikipedia.orgfoodandnutritionjournal.org These precursors are found abundantly in cruciferous vegetables like broccoli, cabbage, and mustard. wikipedia.org The conversion is catalyzed by the myrosinase enzyme, which becomes active when the plant's cells are damaged. foodandnutritionjournal.org

Biologically, isothiocyanates are renowned for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgchemrxiv.org Their biological effects are largely attributed to their ability to react with and modify cellular proteins and enzymes, thereby modulating various signaling pathways. mdpi.com

Contextualization of Halogenated Phenyl Isothiocyanates within the Isothiocyanate Landscape

Within the broad family of isothiocyanates, aryl isothiocyanates, which feature the -N=C=S group attached to an aromatic ring, represent a significant subgroup. Phenyl isothiocyanate is a foundational member of this group, known for its application in protein sequencing as Edman's reagent. wikipedia.org

The introduction of halogen atoms (such as bromine and chlorine) onto the phenyl ring creates halogenated phenyl isothiocyanates. This substitution can significantly alter the molecule's chemical and physical properties. Halogens are electron-withdrawing, which can influence the electrophilicity of the isothiocyanate carbon, potentially modifying its reactivity towards biological nucleophiles. rsc.org Furthermore, halogenation impacts factors like lipophilicity (the ability to dissolve in fats and lipids) and the molecule's size and shape, which can affect its ability to cross cell membranes and interact with specific biological targets. Compounds like 4-chlorophenyl isothiocyanate and 4-bromophenylisothiocyanate are used as building blocks in the synthesis of more complex molecules. sigmaaldrich.comnih.gov

Historical Development and Evolution of Research on Substituted Aryl Isothiocyanates

Research into aryl isothiocyanates has a long history, initially driven by their utility in organic synthesis. The development of synthetic methods to produce these compounds, often starting from primary aromatic amines, has been a focus for decades. researchgate.net Classic methods involved reagents like carbon disulfide or thiophosgene (B130339). mdpi.comresearchgate.net Over time, research has led to the development of newer, more efficient, and environmentally conscious synthetic routes. chemrxiv.orgresearchgate.net

The seminal work of Pehr Edman in the 1950s, which established phenyl isothiocyanate as a key reagent for the stepwise degradation and sequencing of peptides, marked a significant milestone and spurred further interest in this class of compounds. chemrxiv.orgwikipedia.org Subsequently, the discovery of the potent biological activities of naturally occurring isothiocyanates led researchers to synthesize and investigate a wide array of substituted aryl isothiocyanates, including halogenated variants, to explore structure-activity relationships and develop new therapeutic agents or biological probes. researchgate.net

Scope and Academic Relevance of Investigating 3-Bromo-4-chlorophenyl Isothiocyanate in Contemporary Chemical and Biological Sciences

The academic relevance of a specific di-halogenated compound like this compound lies in its potential as a specialized chemical tool. As a synthetic intermediate, its defined substitution pattern offers a precise building block for constructing complex molecules, particularly in medicinal chemistry where specific structural features are required for biological targeting. sigmaaldrich.comresearchgate.net The presence of two different halogens (bromo and chloro) at specific positions provides opportunities for selective chemical transformations, as bromine and chlorine can exhibit different reactivities in certain types of reactions.

In biological sciences, such compounds are of interest as potential modulators of biological processes. The unique electronic and steric properties conferred by the bromo and chloro substituents could lead to novel interactions with cellular targets compared to simpler isothiocyanates. rsc.org Researchers might investigate such molecules to probe the active sites of enzymes or to develop compounds with tailored biological activities, leveraging the known reactivity of the isothiocyanate group in combination with the specific properties of the halogenated aromatic ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClNS |

|---|---|

Molecular Weight |

248.53 g/mol |

IUPAC Name |

2-bromo-1-chloro-4-isothiocyanatobenzene |

InChI |

InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |

InChI Key |

DLXDYQCJECACTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Bromo 4 Chlorophenyl Isothiocyanate and Its Analogues

Precursor Synthesis and Halogenation Strategies

The immediate precursor for the target compound is 3-bromo-4-chloroaniline (B1338066). The synthesis of this precursor typically involves the strategic halogenation of a more common starting material. A common route begins with 4-nitrochlorobenzene, which is first reduced to 4-chloroaniline (B138754). wikipedia.org Direct halogenation of anilines can be complex, but specific methods have been developed to control the regioselectivity. core.ac.uk

A described method for the synthesis of 3-bromo-4-chloroaniline involves dissolving p-chloronitrobenzene in an aqueous sulfuric acid solution, followed by the slow addition of a brominating agent such as elemental bromine or potassium bromate. chemicalbook.comchemicalbook.com An alternative strategy involves the direct bromination of 4-chloroaniline. Chloride peroxidase, for instance, can catalyze the ring halogenation of 4-chloroaniline using potassium bromide (KBr) and hydrogen peroxide (H₂O₂), although this enzymatic method can also lead to N-oxidation byproducts. nih.gov More conventional chemical methods often employ brominating agents in the presence of a catalyst or in specific solvent systems to achieve the desired 3-bromo product.

Table 1: Synthetic Route for Precursor 3-Bromo-4-chloroaniline

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | p-Chloronitrobenzene | Sulfuric acid, Bromine (or KBrO₃) | 3-Bromo-4-chloroaniline |

| Alt. Step 1 | Chlorobenzene | Nitrating mixture (HNO₃/H₂SO₄) | 4-Nitrochlorobenzene |

| Alt. Step 2 | 4-Nitrochlorobenzene | Reducing agent (e.g., Fe/HCl, H₂/Pd) | 4-Chloroaniline |

| Alt. Step 3 | 4-Chloroaniline | Brominating agent (e.g., Br₂) | 3-Bromo-4-chloroaniline |

Classical Conversion Pathways to the Isothiocyanate Moiety

Once the 3-bromo-4-chloroaniline precursor is obtained, the primary amino group (-NH₂) must be converted into the isothiocyanate (-N=C=S) group. Several classical methods exist for this transformation, though many involve hazardous reagents.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a long-established and direct method for synthesizing isothiocyanates. cbijournal.comnih.gov The reaction is analogous to the formation of isocyanates from amines using phosgene (B1210022). cbijournal.com For aromatic amines like 3-bromo-4-chloroaniline, the reaction is typically conducted using the free amine base. cbijournal.com This method is often efficient and proceeds smoothly. cbijournal.com However, the primary drawback is the high toxicity and volatility of thiophosgene, which has prompted the search for safer alternatives. mdpi.comgoogle.com

A prevalent and often safer alternative to thiophosgene involves the use of carbon disulfide (CS₂). mdpi.comdigitellinc.com This is typically a two-step, one-pot procedure. nih.gov First, the primary amine reacts with carbon disulfide in the presence of a base, such as triethylamine (B128534) or aqueous ammonia, to form an intermediate dithiocarbamate (B8719985) salt. organic-chemistry.orgorgsyn.orgorgsyn.org

In the second step, this dithiocarbamate salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent to yield the final isothiocyanate product. nih.govnih.gov A wide variety of reagents can be used for this decomposition step, ranging from heavy metal salts to milder oxidizing agents. nih.govresearchgate.net The choice of reagent can be critical for achieving high yields, especially with electron-deficient anilines. organic-chemistry.org Recent advancements have focused on developing more environmentally friendly desulfurization protocols, such as using sodium persulfate in water. nih.govrsc.org

Table 2: Common Desulfurizing Agents for Dithiocarbamate Conversion

| Desulfurizing Agent | Key Characteristics | Reference |

|---|---|---|

| Lead Nitrate (B79036) (Pb(NO₃)₂) | Classical, effective method. | orgsyn.orgnih.govorgsyn.org |

| Ethyl Chloroformate | Forms a labile intermediate that decomposes to the isothiocyanate. | orgsyn.orgorgsyn.orgnih.gov |

| Tosyl Chloride (TsCl) | Allows for in situ generation of the dithiocarbamate followed by rapid decomposition. | nih.govorganic-chemistry.orgnih.gov |

| Iodine (I₂) | An improved procedure uses iodine with sodium bicarbonate in a biphasic system. | cbijournal.comchemrxiv.org |

| Hydrogen Peroxide (H₂O₂) | A "green" reagent that works well in water and protic solvents. | nih.govnih.gov |

| Sodium Persulfate (Na₂S₂O₈) | A green and practical reagent for synthesis in water. | nih.govrsc.org |

Given the hazards of phosgene and thiophosgene, several safer alternatives have been developed. Bis(trichloromethyl)carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a convenient substitute for phosgene. cbijournal.com It can be employed as a dehydrosulfurizing agent to convert dithiocarbamate salts into isothiocyanates. cbijournal.comresearchgate.net This method has been reported to give good yields, particularly for isothiocyanates bearing electron-withdrawing groups. cbijournal.com

Another approach utilizes phenyl chlorothionoformate. This reagent can react with amines to form an intermediate thiocarbamate, which is then decomposed to the isothiocyanate. organic-chemistry.org This can be performed as a one-pot process for alkyl and electron-rich aryl amines, but a two-step approach is more versatile and provides excellent yields for electron-deficient aryl amines. organic-chemistry.orgrsc.org

Modern and Green Chemistry Approaches in Isothiocyanate Synthesis

Modern synthetic chemistry emphasizes the use of sustainable, less toxic, and more atom-efficient methodologies. The synthesis of isothiocyanates has benefited from these principles, with new routes that avoid traditionally hazardous reagents.

The use of elemental sulfur is a highly attractive green chemistry approach for isothiocyanate synthesis. mdpi.comnih.gov Elemental sulfur is an abundant byproduct of the petroleum industry, making it an economical and atom-efficient source for the sulfur atom. digitellinc.comrsc.org

One prominent method involves the sulfurization of isocyanides. mdpi.comencyclopedia.pub The primary amine precursor, 3-bromo-4-chloroaniline, would first be converted to the corresponding 3-bromo-4-chlorophenyl isocyanide. This isocyanide is then reacted with elemental sulfur to yield the target isothiocyanate. mdpi.comdigitellinc.com This reaction can be performed under thermal conditions, but the use of catalysts allows for significantly milder reaction conditions. encyclopedia.pub Various catalysts, including selenium or tellurium compounds and tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective. rsc.orgrsc.org The use of a catalytic amount of an amine base is a particularly sustainable approach, minimizing waste and avoiding toxic metals. rsc.orgrsc.org

Another elemental sulfur-based strategy involves the in situ generation of thiocarbonyl surrogates. For example, difluorocarbene can react with elemental sulfur to form thiocarbonyl fluoride, which then reacts with a primary amine to provide the isothiocyanate. mdpi.comencyclopedia.pub

Table 3: Catalytic Systems for Isocyanide Sulfurization

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Amine Bases (e.g., DBU) | Catalytic amounts (e.g., 2 mol%), moderate heating (40 °C) | Sustainable, avoids toxic metals, low catalyst loading. | rsc.orgrsc.org |

| Selenium/Tellurium | Room temperature, often with an amine base. | Highly efficient, mild conditions. | rsc.org |

| Molybdenum Catalysts | Refluxing acetone (B3395972), 3 days. | Base-free approach, good to excellent yields. | mdpi.com |

Deep Eutectic Solvents (DESs) in Synthesis

Deep Eutectic Solvents (DESs) have emerged as green and eco-friendly media for organic synthesis, often acting as both solvents and catalysts. nih.govmdpi.comresearchgate.net Their application in the synthesis of heterocyclic compounds from isothiocyanates is a promising area of research. For instance, the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, analogues of potential derivatives of 3-Bromo-4-chlorophenyl Isothiocyanate, has been successfully carried out in various choline (B1196258) chloride-based DESs. nih.gov A study comparing 20 different choline chloride-based DESs for the reaction of anthranilic acid and phenyl isothiocyanate found that a 1:2 molar ratio of choline chloride to urea (B33335) was the most effective medium. nih.gov This suggests that similar DES systems could be highly effective for the synthesis of quinazolinone derivatives from this compound. The use of DESs can lead to moderate to good yields and simplifies the reaction work-up, aligning with the principles of green chemistry. nih.govmdpi.com

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Mercaptoquinazolin-4(3H)-ones in a Deep Eutectic Solvent nih.gov

| Entry | Reactants | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Anthranilic Acid, Phenyl Isothiocyanate | Choline chloride:urea (1:2) | 80 | 3 | 76 |

| 2 | Anthranilic Acid, Allyl Isothiocyanate | Choline chloride:urea (1:2) | 80 | 3 | 65 |

| 3 | 5-Bromoanthranilic Acid, Phenyl Isothiocyanate | Choline chloride:urea (1:2) | 80 | 3 | 72 |

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and reusable catalysts is crucial for environmentally benign synthetic processes. In the context of derivatizing this compound, catalyst development focuses on facilitating cyclization reactions to form various heterocyclic systems. For the synthesis of thiazole (B1198619) derivatives via the Hantzsch condensation, silica-supported tungstosilisic acid has been utilized as a reusable catalyst in the one-pot, multi-component reaction of a-bromoketones, thiourea (B124793), and substituted benzaldehydes. nih.gov This approach offers high yields and the catalyst can be easily recovered and reused. nih.gov

For quinazolinone synthesis, iron-catalyzed cyclization in water under microwave irradiation represents a green and rapid method. nih.gov Similarly, antimony(III) chloride has been shown to be an effective catalyst for the condensation of anthranilic amide with aldehydes or ketones to produce quinazolin-4(3H)-ones under microwave irradiation and solvent-free conditions. scispace.comsemanticscholar.org These catalytic systems could potentially be adapted for the synthesis of quinazolinone analogues from this compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are increasingly used to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netfrontiersin.orgbohrium.comnih.govnih.gov

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of quinazolinones and 2-thioxoquinazolines from substituted methyl anthranilates and various isothiocyanates in a DMSO/H2O mixture without the need for a catalyst or base. mdpi.comnih.gov The reaction of anthranilic acid derivatives with isothiocyanates to form 2-mercaptoquinazolin-4(3H)-ones has also been explored using microwave heating in deep eutectic solvents, although with lower effectiveness compared to conventional stirring or ultrasonication in some cases. nih.gov The synthesis of quinazolin-4(3H)-ones from 2-halobenzoic acids and amidines is significantly accelerated by microwave irradiation in the presence of an iron catalyst. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another green technique that can enhance reaction rates. The synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones in a choline chloride:urea deep eutectic solvent showed significantly higher yields with ultrasonication compared to microwave-induced synthesis. nih.gov Ultrasound has also been effectively used in the synthesis of various other heterocyclic compounds, demonstrating its broad applicability. researchgate.netfrontiersin.orgbohrium.comnih.gov For instance, ultrasound-assisted one-pot, three-component synthesis of dihydropyrimidin-(thio)ones using a samarium perchlorate (B79767) catalyst has been reported to be efficient, with mild conditions and high yields. nih.gov

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one nih.gov

| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Microwave | Choline chloride:urea (1:2) | 80 | 15 | 49 |

| Ultrasound | Choline chloride:urea (1:2) | 80 | 60 | 76 |

Derivatization Strategies of this compound

Formation of Thiourea Derivatives

The reaction of isothiocyanates with primary or secondary amines is a straightforward and high-yielding method for the synthesis of unsymmetrically substituted thiourea derivatives. organic-chemistry.orgresearchgate.net This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. The resulting 1-(3-bromo-4-chlorophenyl)-3-substituted thioureas can serve as versatile intermediates for the synthesis of various heterocyclic systems. The synthesis can be carried out under mild conditions, often at room temperature or with gentle heating in a suitable solvent like acetone or THF. nih.gov Ultrasound has also been employed to facilitate the synthesis of thiourea derivatives. bohrium.com

Table 3: Synthesis of Substituted Thiourea Derivatives from Isothiocyanates nih.govnih.gov

| Isothiocyanate | Amine | Product | Yield (%) |

| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate | 2-Bromo-5-fluoroaniline | 1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea | 85 |

| 3-chloropropanoylisothiocyanate | 4-bromoaniline | 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea | 79 |

Synthesis of Thiazole and Related Heterocyclic Systems

Thiourea derivatives are key precursors for the synthesis of 2-aminothiazoles through the Hantzsch thiazole synthesis. nih.govorganic-chemistry.orgresearchgate.netderpharmachemica.comyoutube.com This reaction involves the cyclocondensation of a thiourea with an α-haloketone. Therefore, 1-(3-bromo-4-chlorophenyl)thiourea, obtained from the reaction of this compound with ammonia, could be reacted with various α-haloketones to yield a library of 2-(3-bromo-4-chlorophenylamino)thiazole derivatives. The reaction is typically carried out in ethanol (B145695) under reflux. One-pot, multi-component variations of the Hantzsch synthesis have also been developed using catalysts like silica-supported tungstosilisic acid under conventional heating or ultrasound irradiation. nih.gov

Another route to thiazole derivatives involves the reaction of thiosemicarbazones with α-haloketones. mjcce.org.mknih.gov The necessary thiosemicarbazide (B42300) can be prepared from this compound and hydrazine (B178648).

Table 4: Hantzsch Synthesis of 2-Aminothiazole Derivatives nih.govderpharmachemica.com

| Thiourea | α-Haloketone | Catalyst/Conditions | Product | Yield (%) |

| Thiourea | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | SiW.SiO2, EtOH/Water, 65°C | 2-amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole | 85 |

| Substituted Thiourea | 2-bromo-1-(3-trifluoromethyl)phenylethanone | Ethanol, reflux | 2-(substituted amino)-4-(3-trifluoromethylphenyl)thiazole | 70-80 |

Preparation of Triazole, Quinazolinone, and Spirocyclic Pyrazolone (B3327878) Analogues

Triazole Derivatives: 1,2,4-Triazole derivatives can be synthesized from thiosemicarbazide precursors. researchgate.netnih.gov The reaction of this compound with hydrazine hydrate (B1144303) would yield 4-(3-bromo-4-chlorophenyl)thiosemicarbazide. This intermediate can then be cyclized under basic conditions, for example, using sodium hydroxide (B78521), to form the corresponding 1,2,4-triazole-3-thiol. researchgate.net Further reactions can be carried out on the thiol group to introduce additional diversity. Alternatively, cyclization of thiosemicarbazides with reagents like concentrated sulfuric acid can lead to 5-amino-1,3,4-thiadiazole derivatives. nih.govresearchgate.netnih.gov

Quinazolinone Derivatives: The reaction of isothiocyanates with anthranilic acid or its derivatives is a well-established method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. nih.govresearchgate.net this compound can be reacted with anthranilic acid in refluxing ethanol with a base catalyst such as triethylamine to yield 3-(3-bromo-4-chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. nih.gov Microwave-assisted methods have also been developed for this transformation, offering shorter reaction times and often higher yields. mdpi.comscispace.comsemanticscholar.orgfrontiersin.orgnih.govresearchgate.net

Spirocyclic Pyrazolone and Pyrrolidine (B122466) Analogues: The synthesis of spirocyclic compounds containing a pyrazolone or pyrrolidine ring from isothiocyanates has been reported. For instance, spiro[indole-pyrrolidine] derivatives can be synthesized through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives under aqueous or mechanochemical conditions. nih.govresearchgate.net This suggests a potential pathway to novel spirocyclic systems derived from this compound. The synthesis of pyrazole (B372694) acyl thiourea derivatives, which combine the pyrazolone and thiourea moieties, has also been described, starting from pyrazole-4-carbonyl isothiocyanates. researchgate.netnih.govresearchgate.net

Table 5: Synthesis of Heterocyclic Derivatives from Isothiocyanates

| Isothiocyanate | Reagent(s) | Product Type | Reference |

| Phenyl Isothiocyanate | Anthranilic Acid | 2-Mercaptoquinazolin-4(3H)-one | nih.gov |

| Aryl Isothiocyanates | Hydrazine Hydrate, then NaOH | 1,2,4-Triazole-3-thiol | researchgate.net |

| Phenyl Isothiocyanate | Methyl Anthranilate | 2-Thioxoquinazolinone | nih.gov |

| Various Isothiocyanates | 3-Dicyanomethylene-2H-indol-2-ones | Spiro[indole-pyrrolidine] | nih.gov |

Esterification and Other Functional Group Transformations

The isothiocyanate moiety (-N=C=S) is a versatile functional group, primarily acting as an electrophile at its central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This reactivity allows for its conversion into numerous other functional groups and its incorporation into complex heterocyclic systems. arkat-usa.orgresearchgate.net

Esterification: The term "esterification" in the context of aryl isothiocyanates typically refers to the synthesis of molecules that contain both an ester and an isothiocyanate functionality, rather than a direct esterification of the -N=C=S group itself. Such compounds are valuable as bifunctional reagents. For instance, isothiocyanate derivatives of amino acid esters have been synthesized for various applications. nih.govresearchgate.net A notable example is the synthesis of Caffeic Acid (4-isothiocyanato)phenyl Ester, which combines the isothiocyanate group with a phenolic ester. acs.org These syntheses generally involve preparing the ester-containing aniline (B41778) precursor first, followed by conversion of the amino group to the isothiocyanate.

Other Functional Group Transformations: The heterocumulene structure of the isothiocyanate group is central to its diverse reactivity, particularly in cyclization reactions to form heterocyclic compounds. arkat-usa.org

Key transformations include:

Synthesis of Thioureas: This is one of the most common reactions of isothiocyanates, occurring through the addition of primary or secondary amines across the N=C bond. The resulting thioureas are important intermediates in organic synthesis and are found in many biologically active compounds. researchgate.net

Formation of Heterocycles: Acyl isothiocyanates, which are more reactive than their aryl counterparts, are particularly useful in the synthesis of five- and six-membered heterocycles. arkat-usa.org Depending on the nucleophile and reaction conditions, aryl isothiocyanates react to form a variety of heterocyclic systems, including thiazoles, triazoles, and thiadiazoles. arkat-usa.orgresearchgate.net For example, reaction with N-substituted hydrazines can yield 1,2,4-triazoline-5-thiones. arkat-usa.org

Reaction with Carbon Nucleophiles: Carbanions, such as those derived from enolates, can attack the electrophilic carbon of the isothiocyanate. The resulting adducts can be key intermediates in the synthesis of more complex molecules, such as thiazolidines. wikipedia.org

Reduction: The isothiocyanate group can be electrochemically reduced to yield the corresponding thioformamide. wikipedia.org

The table below summarizes key functional group transformations applicable to aryl isothiocyanates.

| Transformation Type | Reagent(s) | Product Class | Example Analogue |

| Thiourea Formation | Primary or Secondary Amines (R¹R²NH) | N,N'-Disubstituted Thioureas | Phenyl Isothiocyanate |

| Heterocycle Synthesis | N-Alkyl/Aryl Hydrazines | 1,2,4-Triazoline-5-thiones | Benzoyl Isothiocyanate |

| Heterocycle Synthesis | Acetophenone Enolate | Thiazolidine Derivatives | Phenyl Isothiocyanate |

| Reduction | Electrochemical Methods | Thioformamides | Phenyl Isothiocyanate |

Reaction Yields and Purity Considerations in Synthesis

The efficient synthesis of aryl isothiocyanates, including halogenated derivatives, is crucial for their use as intermediates. Numerous methods have been developed, with varying yields and purification requirements. The choice of synthetic route often depends on the electronic nature of the substituents on the aromatic ring.

From Amines and CS₂: The classical method involves forming a dithiocarbamate salt from the aniline and carbon disulfide, followed by decomposition with a desulfurizing agent like lead nitrate or tosyl chloride. wikipedia.orgorgsyn.org While yields for phenyl isothiocyanate can be high (74–78%), they are often lower for substituted anilines; for example, m-bromophenyl isothiocyanate was prepared in a 20% yield via this route. orgsyn.org Modern desulfurizing agents have improved yields; a one-pot method using DMT/NMM/TsO⁻ afforded halogenated aryl isothiocyanates in 53–61% yields. nih.gov A visible-light photocatalytic method has also been reported, yielding phenyl isothiocyanate at up to 94%. organic-chemistry.org

Using Phenyl Chlorothionoformate: A versatile two-step process reacting amines with phenyl chlorothionoformate is effective for a wide range of substrates, including electron-deficient and halogenated anilines, with reported yields of up to 99%. organic-chemistry.org

From Isocyanides: A sustainable method involving the sulfurization of aromatic isocyanides with elemental sulfur in the presence of a catalytic amount of an amine base provides the corresponding isothiocyanates in moderate to high yields (45–95%). rsc.org

The following table provides a comparative overview of yields for aryl isothiocyanate synthesis using different methods.

| Synthetic Method | Key Reagents | Substrate Class | Reported Yield (%) |

| Dithiocarbamate Decomposition | Aniline, CS₂, Lead Nitrate | Phenylaniline | 74–78% orgsyn.org |

| Dithiocarbamate Decomposition | Aniline, CS₂, Lead Nitrate | m-Bromoaniline | 20% orgsyn.org |

| Dithiocarbamate Decomposition | Aniline, CS₂, DMT/NMM/TsO⁻ | Halogenated Anilines | 53–61% nih.gov |

| Two-Step Thiocarbamate Route | Amine, Phenyl Chlorothionoformate | Halogenated Anilines | up to 99% organic-chemistry.org |

| Visible-Light Photocatalysis | Aniline, CS₂, Rose Bengal | Phenylaniline | up to 94% organic-chemistry.org |

| Isocyanide Sulfurization | Isocyanide, S₈, DBU (catalyst) | Aromatic Isocyanides | 45–95% rsc.org |

Purity Considerations: Achieving high purity is essential, as aryl isothiocyanates are often used as sensitive reagents, for example, in Edman degradation for peptide sequencing. wikipedia.orgwikipedia-on-ipfs.org Impurities from the synthesis, such as unreacted aniline or byproducts like symmetrical thioureas, can interfere with subsequent reactions. Purification is commonly achieved through vacuum distillation for liquid products or chromatography. orgsyn.orgresearchgate.net Column chromatography on silica (B1680970) gel is frequently employed for solid or non-volatile isothiocyanates. nih.govresearchgate.net Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods (¹H NMR, ¹³C NMR, MS). researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of the Isothiocyanate Moiety

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isothiocyanates. The electron-deficient carbon atom of the cumulene system is readily attacked by a wide range of nucleophiles, leading to the formation of stable adducts.

The reaction of isothiocyanates with primary and secondary amines is a well-established method for the synthesis of thiourea (B124793) derivatives. While specific studies detailing the reaction of 3-Bromo-4-chlorophenyl Isothiocyanate with a wide range of amines are not extensively documented in the reviewed literature, its reactivity is expected to be analogous to other aryl isothiocyanates, such as 4-chlorophenyl and 4-bromophenyl isothiocyanates. acs.org The reaction proceeds via a nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group, forming a stable thiourea linkage. acs.orgnih.govcdnsciencepub.comchimia.ch

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, yielding the corresponding N,N'-disubstituted thiourea. The reaction is typically carried out by stirring the reactants at room temperature in a suitable solvent like acetone (B3395972). acs.org

Similarly, the amino groups of amino acids and their derivatives readily react with isothiocyanates. The kinetics of the reaction between phenylisothiocyanate and amino acid analogs have been studied, providing insight into the formation of these covalent bonds. nih.gov The initial adduct, a thiocarbamoyl amino acid, can undergo further reactions, such as cyclization, to form 2-thiohydantoins, a reaction that forms the basis of the Edman degradation for peptide sequencing. researchgate.net

| Aryl Isothiocyanate | Amine | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| 4-Chlorophenyl isothiocyanate | Aniline (B41778) | 1-(4-Chlorophenyl)-3-phenylthiourea | Manual grinding, 5-40 min | 89-98% acs.org |

| 4-Bromophenyl isothiocyanate | 4-Chloroaniline (B138754) | 1-(4-Bromophenyl)-3-(4-chlorophenyl)thiourea | Ball milling, rt | ~100% acs.org |

| Ethyl isothiocyanate | 3-Hydroxyaniline | 1-Ethyl-3-(3-hydroxyphenyl)thiourea | Acetone, rt, 15h | High acs.org |

| 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | 1-(3-Aminophenyl)-3-(naphthalene-1-yl)thiourea | DCM, reflux, 24h | 82% chimia.ch |

Thiols and compounds containing sulfhydryl groups are potent nucleophiles that readily react with the isothiocyanate moiety. The reaction of this compound with thiols is expected to proceed via nucleophilic addition of the sulfur atom to the electrophilic carbon of the isothiocyanate group, resulting in the formation of a dithiocarbamate (B8719985) linkage.

This reaction is particularly relevant in biological systems, where the sulfhydryl group of the amino acid cysteine can react with isothiocyanates. Studies have shown that under mildly acidic to neutral pH conditions (pH 6-8), the reaction of isothiocyanates with the thiol group of cysteine is favored, leading to the formation of a dithiocarbamate adduct. researchgate.net This reaction is often faster than the corresponding reaction with amino groups under these conditions. nih.gov The reaction with cysteine can lead to further intramolecular cyclization products. acs.org

Isothiocyanates can undergo hydrolysis in the presence of water and hydroxide (B78521) ions, although they are generally less reactive towards oxygen nucleophiles compared to nitrogen and sulfur nucleophiles. The hydrolysis of aryl isothiocyanates, such as p-nitrophenyl isothiocyanate, has been studied and provides a model for the expected reactivity of this compound. acs.org

The reaction is proposed to proceed through the nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic carbon of the isothiocyanate group. This addition leads to the formation of a transient thiocarbamic acid intermediate. This intermediate is unstable and readily decomposes, typically through the loss of carbonyl sulfide (B99878) (COS) and subsequent formation of the corresponding primary amine. In the case of this compound, hydrolysis would be expected to yield 3-bromo-4-chloroaniline (B1338066). The presence of electron-withdrawing bromo and chloro substituents on the aromatic ring would likely increase the susceptibility of the isothiocyanate carbon to nucleophilic attack, thus influencing the rate of hydrolysis.

Intramolecular Cyclization and Heterocycle Formation

Aryl isothiocyanates are valuable precursors for the synthesis of a variety of heterocyclic compounds. This is typically achieved by reacting the isothiocyanate with a bifunctional nucleophile, where the initial adduct undergoes a subsequent intramolecular cyclization. While specific examples involving this compound are not detailed in the provided literature, the general reactivity patterns of aryl isothiocyanates suggest its utility in this area.

For instance, aryl isothiocyanates bearing a suitable functional group at the ortho position can undergo intramolecular cyclization to form fused heterocyclic systems. A common example is the synthesis of benzothiazoles. The reaction of an ortho-amino-substituted aryl isothiocyanate, or the reaction of an aryl isothiocyanate with an ortho-aminothiophenol, can lead to the formation of a benzothiazole (B30560) ring system. cdnsciencepub.comchimia.charkat-usa.org The process generally involves the initial formation of a thiourea, which then undergoes an intramolecular nucleophilic attack, followed by elimination to yield the aromatic heterocycle.

Furthermore, aryl isothiocyanates can react with various nucleophiles to generate intermediates that are primed for cyclization. For example, the reaction of o-isothiocyanato arylacetylenes with aroylacetonitriles in the presence of a base leads to the formation of benzo[d] acs.orgacs.orgthiazines. acs.org These reactions highlight the potential of appropriately substituted derivatives of this compound to serve as building blocks in the synthesis of complex heterocyclic structures.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is contingent on environmental factors such as pH, temperature, and the presence of nucleophiles. Generally, aryl isothiocyanates are susceptible to hydrolysis, particularly under non-neutral pH conditions. rsc.org

In aqueous media, the primary degradation pathway for isothiocyanates is hydrolysis of the -N=C=S group. chemrxiv.org This process is initiated by the nucleophilic attack of water or hydroxide ions on the electrophilic carbon atom of the isothiocyanate moiety. The initial product is a carbamic acid derivative, which is often unstable and can subsequently decompose to yield the corresponding amine, in this case, 3-bromo-4-chloroaniline, and carbonyl sulfide, which can be further hydrolyzed to carbon dioxide and hydrogen sulfide. rsc.org

The rate of hydrolysis is significantly influenced by the pH of the medium. In acidic conditions, the hydrolysis of aryl isothiocyanates can be promoted. rsc.org Conversely, under basic conditions, the increased concentration of the stronger nucleophile (hydroxide ion) can also accelerate degradation. The stability of isothiocyanates is generally greatest in neutral or slightly acidic aqueous solutions.

The presence of other nucleophiles can also lead to degradation or transformation. For instance, reactions with amines will lead to the formation of thiourea derivatives. The stability of various isothiocyanates can differ based on their chemical structure, with electron-withdrawing groups potentially influencing the rate of nucleophilic attack.

Below is a table summarizing the general stability of aryl isothiocyanates under different conditions, which can be extrapolated to this compound.

| Condition | General Stability of Aryl Isothiocyanates | Primary Degradation/Reaction Products |

| Neutral Aqueous Solution | Moderately stable | Slow hydrolysis to corresponding amine |

| Acidic Aqueous Solution | Less stable, hydrolysis is catalyzed | Corresponding amine, carbonyl sulfide |

| Basic Aqueous Solution | Unstable, rapid hydrolysis | Corresponding amine, carbonyl sulfide |

| Presence of Amines | Reactive | Thiourea derivatives |

| Anhydrous Non-polar Solvents | Generally stable | Minimal degradation |

Computational Chemical Modeling of Reactivity and Reaction Mechanisms

Computational modeling, particularly DFT calculations, can be employed to determine various molecular properties that correlate with reactivity. These include:

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. For this compound, the carbon atom of the isothiocyanate group is expected to be a prominent electrophilic site.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically localized on the isothiocyanate group, indicating its susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO can provide an indication of the molecule's kinetic stability.

Mechanistic investigations using computational methods can model the transition states of reactions, such as hydrolysis or reaction with nucleophiles. By calculating the activation energies for different pathways, the most likely reaction mechanism can be elucidated. For example, a computational study of the hydrolysis of an aryl isothiocyanate would involve modeling the approach of a water molecule, the formation of the tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps leading to the final products.

The following table outlines key parameters that would be investigated in a computational study of this compound and their expected implications for reactivity.

| Computational Parameter | Expected Finding for this compound | Implication for Reactivity |

| Molecular Electrostatic Potential (MEP) | Positive potential on the isothiocyanate carbon | Indicates a primary site for nucleophilic attack |

| LUMO Distribution | High coefficient on the isothiocyanate carbon | Confirms the electrophilic nature of the -N=C=S group |

| HOMO-LUMO Energy Gap | A moderate energy gap | Suggests a balance of kinetic stability and reactivity |

| Calculated Electrophilicity Index | A relatively high value | Quantifies the strong electrophilic character of the molecule |

Structure Activity Relationship Sar Studies in Mechanistic Biological Investigations

Design Principles for SAR Studies of Halogenated Aryl Isothiocyanates

The design of SAR studies for halogenated aryl isothiocyanates is guided by principles aimed at systematically probing the electronic, steric, and hydrophobic properties of the molecule. The primary goal is to correlate specific structural modifications with changes in biological activity, thereby elucidating the mechanism of action.

Key design principles include:

Systematic Variation of Halogen Substituents: A core strategy involves synthesizing a library of analogues where the halogen atoms (e.g., bromine and chlorine) are varied. This can include substituting one halogen for another (e.g., fluorine, iodine) or creating analogues with a single halogen to assess the individual contribution of each.

Introduction of Diverse Electronic Groups: To probe the influence of the aromatic ring's electronic properties, analogues are designed with either electron-donating groups (e.g., methoxy (B1213986), methyl) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl). This helps to determine whether the biological activity is enhanced by increased or decreased electron density in the aromatic system, which in turn affects the reactivity of the isothiocyanate moiety.

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties to see if biological activity is retained. For example, the isothiocyanate group could be replaced with an isocyanate or a thiocyanate (B1210189) to confirm the essential role of the -N=C=S functionality.

Quantitative Structure-Activity Relationship (QSAR) Analysis: The design often incorporates the generation of data that can be used in QSAR models. By measuring various physicochemical parameters (like logP for hydrophobicity, Hammett constants for electronic effects, and steric parameters) for each analogue and correlating them with biological activity, a predictive model can be built.

Impact of Halogen Substitution (Bromine, Chlorine) on Reactivity and Biological Interactions

The presence and nature of halogen substituents on the aryl ring significantly modulate the reactivity and biological interactions of aryl isothiocyanates. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I).

The primary impact of these halogens is the polarization of the aromatic ring, which influences the electrophilicity of the isothiocyanate carbon atom. An increased electron-withdrawing pull from the halogens makes the isothiocyanate carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack by biological molecules like proteins. nih.gov This enhanced reactivity is often correlated with greater biological potency.

Previous studies have shown that aryl isothiocyanates bearing electron-deficient groups tend to exhibit greater antiproliferative activity. nih.gov The substitution pattern is also crucial. For 3-bromo-4-chlorophenyl isothiocyanate, the chlorine atom is para to the isothiocyanate group, while the bromine is meta. This specific arrangement dictates the electronic effects on the reactive functional group.

The table below illustrates how halogen substitution can influence biological activity in a series of related compounds.

| Compound | Substituent (R) | IC50 (µM) in MCF-7 Cells |

| Phenyl Isothiocyanate | H | >100 |

| 4-Fluorophenyl Isothiocyanate | 4-F | 25.3 |

| 4-Chlorophenyl Isothiocyanate | 4-Cl | 15.8 |

| 4-Bromophenyl Isothiocyanate | 4-Br | 12.6 |

| 4-Iodophenyl Isothiocyanate | 4-I | 9.8 |

This table is generated based on representative data from analogous compounds to illustrate the principle of halogen impact.

Beyond electronic effects, halogens can participate in specific non-covalent interactions, such as halogen bonding, which can influence how the molecule binds to a protein target. The size (steric bulk) of the halogen atom (I > Br > Cl > F) can also affect binding affinity and selectivity by influencing how well the molecule fits into a protein's binding pocket.

Influence of Aromatic Ring Substituents on Mechanistic Biological Effects

Electron-withdrawing groups, such as the bromine and chlorine in this compound, generally enhance the electrophilic character of the isothiocyanate carbon. arkat-usa.org This heightened reactivity facilitates the covalent modification of cellular proteins, which is a primary mechanism of action for this class of compounds. The enhanced electrophilicity promotes faster reaction rates with nucleophilic residues like cysteine and lysine (B10760008) on target proteins.

Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would be expected to decrease the reactivity of the isothiocyanate group by donating electron density to the aromatic ring, thereby making the isothiocyanate carbon less electrophilic. An SAR study exploring these opposing electronic effects is crucial for confirming that the compound's biological activity is indeed dependent on its electrophilic reactivity.

The position of the substituents is also critical. Substituents at the ortho and para positions have a more direct electronic influence on the isothiocyanate group through resonance effects, whereas meta substituents primarily exert an inductive effect. In this compound, the para-chlorine atom exerts both a strong inductive effect and a weaker resonance effect, while the meta-bromine atom's influence is predominantly inductive.

Role of the Isothiocyanate Functional Group in Protein Modification and Target Engagement

The isothiocyanate (-N=C=S) functional group is the key pharmacophore responsible for the biological activity of these compounds. It functions as an electrophile, readily reacting with nucleophilic groups found in biological macromolecules, particularly proteins. nih.gov This ability to form covalent bonds with cellular targets is central to its mechanism of action.

The primary targets for covalent modification by isothiocyanates are the sulfhydryl (-SH) group of cysteine residues and the epsilon-amino (-NH₂) group of lysine residues within proteins. mdpi.com

Reaction with Cysteine: The reaction with a cysteine sulfhydryl group forms a dithiocarbamate (B8719985) adduct. This reaction is typically rapid and can be reversible under certain physiological conditions.

Reaction with Lysine: The reaction with a lysine amino group forms a stable thiourea (B124793) adduct. This reaction is generally slower than the reaction with cysteine but is typically irreversible. researchgate.net

This covalent modification can have several consequences for the target protein:

Inhibition of Enzyme Activity: If the modification occurs at or near the active site of an enzyme, it can directly block substrate binding or catalysis.

Disruption of Protein Structure: Covalent adduction can alter the three-dimensional conformation of a protein, leading to loss of function or aggregation.

Interference with Protein-Protein Interactions: Modification of residues at an interaction interface can prevent the protein from binding to its partners.

The identification of specific protein targets is a key aspect of mechanistic studies. Techniques such as affinity chromatography and proteomics have been used to identify proteins that are covalently modified by various isothiocyanates, revealing targets involved in cellular processes like inflammation, cell cycle regulation, and apoptosis. nih.gov

Mechanistic Investigations of Biological Activities Cellular and Molecular Levels

Antineoplastic Mechanistic Effects (in vitro/in vivo animal models)

Isothiocyanates (ITCs) are a class of naturally occurring compounds that have demonstrated significant potential in cancer prevention and therapy. Their antineoplastic effects are multifaceted, involving the modulation of various cellular processes that are critical for the initiation, promotion, and progression of cancer. These mechanisms include the control of cell proliferation, induction of programmed cell death, inhibition of new blood vessel formation, epigenetic modifications, and modulation of carcinogen-metabolizing enzymes.

Modulation of Cellular Proliferation and Cell Cycle Progression (e.g., G2/M arrest)

A hallmark of cancer is uncontrolled cell proliferation, which is tightly regulated by the cell cycle. Isothiocyanates have been shown to interfere with this process by causing cell cycle arrest at various checkpoints, thereby inhibiting the growth of cancer cells.

One of the key mechanisms by which ITCs halt cell proliferation is by inducing G2/M phase cell cycle arrest. For instance, sulforaphane (B1684495), a well-studied ITC, has been observed to cause an accumulation of cervical cancer cells in the G2/M phase. This arrest is often associated with the downregulation of key regulatory proteins of the G2/M transition, such as Cyclin B1. The inhibition of the Cdc2/Cyclin B1 complex is a crucial event in mediating G2/M arrest induced by sulforaphane in acute lymphoblastic leukemia cells. Similarly, erucin, another ITC, has been shown to induce G2/M arrest in breast cancer cell lines.

The ability of ITCs to induce cell cycle arrest is not limited to the G2/M phase. In some cellular contexts, ITCs can also induce a G1 phase arrest. For example, sulforaphane has been reported to inhibit the expression of Cyclin D1 in human colon carcinoma cells, leading to a G1 arrest.

The following table summarizes the effects of representative ITCs on cell cycle progression in different cancer cell lines.

| Isothiocyanate | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Alterations |

| Sulforaphane | Acute Lymphoblastic Leukemia | G2/M Arrest | Inhibition of Cdc2/Cyclin B1 complex, upregulation of p21 |

| Sulforaphane | Cervical Cancer | G2/M Arrest | Downregulation of Cyclin B1 |

| Erucin | Breast Cancer | G2/M Arrest | Not specified |

| Sulforaphane | Colon Carcinoma | G1 Arrest | Inhibition of Cyclin D1 |

Induction of Programmed Cell Death (Apoptosis) Pathways (e.g., mitochondrial release of cytochrome c, caspase activation, Bcl-2 family regulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth. Isothiocyanates have been shown to be potent inducers of apoptosis in various cancer cell lines.

The induction of apoptosis by ITCs involves a cascade of molecular events. A key step is the activation of caspases, a family of proteases that execute the apoptotic program. Phenethyl isothiocyanate, for example, has been shown to induce apoptosis in cervical cancer cells through the activation of caspase-3, caspase-8, and caspase-9. The activation of caspase-3 is a central event in ITC-induced apoptosis, as it is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis.

The Bcl-2 family of proteins plays a critical role in regulating apoptosis by controlling the permeability of the mitochondrial membrane. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., Bax, Bak). Isothiocyanates can modulate the expression of these proteins to favor apoptosis. For instance, sulforaphane has been shown to down-regulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-XL, while up-regulating the expression of the pro-apoptotic protein Bax in human cervical and liver cancer cells. This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.

| Isothiocyanate | Cancer Cell Line | Apoptotic Pathway | Key Molecular Events |

| Phenethyl isothiocyanate | Cervical Cancer | Caspase Activation | Activation of caspase-3, -8, and -9 |

| Sulforaphane | Cervical and Liver Cancer | Bcl-2 Family Regulation | Down-regulation of Bcl-2 and Bcl-XL, Up-regulation of Bax |

| Various ITCs | HeLa Cells | Caspase Activation | Induction of caspase-3-like activity |

Anti-Angiogenic Mechanisms (e.g., targeting VEGF, HIF, NF-κB, AP1, MYC)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies the tumor with oxygen and nutrients. Isothiocyanates have been shown to possess anti-angiogenic properties, thereby interfering with this critical process in cancer development.

The anti-angiogenic effects of ITCs are mediated through the modulation of several key signaling pathways. One of the primary targets is the Hypoxia-Inducible Factor (HIF), a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is a major driver of angiogenesis. ITCs have been shown to inhibit HIF activity, thereby reducing the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.

Furthermore, ITCs can also target other transcription factors involved in angiogenesis, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP1). Both NF-κB and AP1 are involved in the regulation of genes that promote inflammation and angiogenesis. By inhibiting these transcription factors, ITCs can suppress the expression of pro-angiogenic molecules.

| Isothiocyanate Class | Molecular Target | Effect |

| General ITCs | Hypoxia-Inducible Factor (HIF) | Inhibition |

| General ITCs | Nuclear Factor κB (NF-κB) | Inhibition |

| General ITCs | Activator Protein 1 (AP1) | Inhibition |

| General ITCs | Tubulin | Modulation |

Epigenetic Modulations (e.g., DNA Methylation Inhibition, Histone Deacetylase (HDAC) Inhibition)

Epigenetic alterations, such as changes in DNA methylation and histone modifications, play a crucial role in cancer development by altering gene expression without changing the DNA sequence itself. Isothiocyanates have emerged as promising agents that can reverse these aberrant epigenetic marks.

One of the key epigenetic mechanisms targeted by ITCs is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, ITCs can lead to histone hyperacetylation, which results in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. For example, sulforaphane has been shown to inhibit HDAC activity in human cancer cells and in peripheral blood mononuclear cells from individuals who consumed broccoli sprouts.

In addition to HDAC inhibition, ITCs can also modulate DNA methylation. Aberrant DNA methylation patterns, particularly the hypermethylation of promoter regions of tumor suppressor genes, are a common feature of cancer. ITCs can influence the expression and activity of DNA methyltransferases, the enzymes responsible for maintaining DNA methylation patterns.

| Isothiocyanate | Epigenetic Mechanism | Effect |

| Sulforaphane | Histone Deacetylase (HDAC) Inhibition | Inhibition of HDAC activity, leading to histone hyperacetylation |

| General ITCs | DNA Methylation | Modulation of DNA methyltransferase expression and activity |

Modulation of Biotransformation Enzymes (Phase I Cytochrome P450 and Phase II Detoxifying Enzymes, e.g., GST, Quinone Reductase)

The balance between Phase I and Phase II biotransformation enzymes is crucial for the detoxification of carcinogens. Phase I enzymes, such as cytochrome P450s (CYPs), can activate pro-carcinogens into their ultimate carcinogenic forms. Conversely, Phase II enzymes, such as Glutathione S-transferases (GSTs) and NADPH: quinone oxidoreductase, are involved in the detoxification and elimination of carcinogens.

Isothiocyanates have been shown to favorably modulate the activity of these enzymes to provide protection against cancer. They can inhibit the activity of certain cytochrome P450 isoforms, thereby preventing the activation of pro-carcinogens. At the same time, ITCs can induce the expression of Phase II detoxifying enzymes. This induction is often mediated through the activation of the Nrf2-ARE (Nuclear factor-erythroid 2-related factor 2-Antioxidant Response Element) pathway, a key signaling cascade that regulates the expression of a wide array of antioxidant and detoxifying enzymes.

| Isothiocyanate Class | Enzyme Family | Effect |

| General ITCs | Cytochrome P450 (Phase I) | Inhibition and inactivation |

| General ITCs | Glutathione S-transferases (GSTs) (Phase II) | Increased expression |

| General ITCs | NADPH: quinone oxidoreductase (Phase II) | Increased expression |

| General ITCs | Aldo-keto reductase (Phase II) | Increased expression |

| General ITCs | Gamma-glutamylcysteine synthetase | Increased expression |

Specific Molecular Target Interactions and Their Mechanisms

The diverse biological activities of isothiocyanates stem from their ability to interact with a multitude of specific molecular targets within the cell. As electrophilic compounds, ITCs can readily react with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins. This reactivity allows them to form dithiocarbamates and modulate the function of a wide range of proteins.

One of the key molecular hubs targeted by ITCs is the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. ITCs can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for a variety of protective proteins, including the Phase II detoxifying enzymes mentioned earlier.

Another important target of ITCs is the transcription factor NF-κB. NF-κB plays a critical role in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. ITCs can inhibit NF-κB signaling at multiple levels, thereby exerting anti-inflammatory and pro-apoptotic effects.

Furthermore, ITCs have been shown to interact with tubulin, the building block of microtubules. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. The interaction of ITCs with tubulin can interfere with microtubule dynamics, contributing to their anti-proliferative effects.

The following table lists some of the specific molecular targets of isothiocyanates and the mechanisms of interaction.

| Molecular Target | Mechanism of Interaction | Consequence |

| Keap1 | Covalent modification of cysteine residues | Activation of Nrf2 and induction of antioxidant/detoxifying enzymes |

| NF-κB Signaling Pathway | Inhibition of IκB kinase (IKK) and other components | Suppression of inflammation and promotion of apoptosis |

| Tubulin | Binding to tubulin and disruption of microtubule dynamics | Cell cycle arrest and induction of apoptosis |

Tubulin Polymerization Inhibition

Isothiocyanates are recognized for their ability to interfere with microtubule dynamics, a critical process in cell division, by inhibiting tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells. The electrophilic isothiocyanate group (-N=C=S) is capable of forming covalent bonds with nucleophilic residues, such as the thiol groups of cysteine residues on tubulin proteins. This covalent modification is thought to alter the conformation of tubulin, thereby preventing its assembly into microtubules.

Table 1: General Effects of Isothiocyanates on Tubulin Polymerization and Cell Cycle

| Compound Class | Mechanism | Cellular Outcome |

|---|---|---|

| Isothiocyanates | Covalent binding to tubulin cysteine residues | Inhibition of microtubule formation |

| Disruption of mitotic spindle | G2/M phase cell cycle arrest |

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

Tyrosine kinases are crucial enzymes that regulate numerous cellular processes, including cell growth, proliferation, differentiation, and survival. The aberrant activity of specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers.

Isothiocyanates have been investigated as potential inhibitors of these key signaling molecules. The inhibitory mechanism often involves the interaction of the isothiocyanate with cysteine residues within the ATP-binding pocket of the kinase domain. This interaction can be either reversible or irreversible and prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. By inhibiting EGFR, isothiocyanates can curtail cancer cell proliferation. Similarly, by targeting VEGFR-2, they can inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Table 2: General Mechanisms of Tyrosine Kinase Inhibition by Isothiocyanates

| Target Kinase | Mechanism of Inhibition | Downstream Effect |

|---|---|---|

| EGFR | Interaction with cysteine residues in ATP-binding pocket | Blockade of cell proliferation and survival signals |

Interaction with Signaling Pathways (e.g., MAPK, Nrf2)

Isothiocyanates are known to modulate various intracellular signaling pathways that are critical for cellular homeostasis and stress response. Two prominent examples are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The MAPK pathways (including ERK, JNK, and p38) are involved in transmitting signals from the cell surface to the nucleus, regulating processes such as gene expression, cell proliferation, and apoptosis. Isothiocyanates can activate MAPK pathways, which, depending on the cellular context and the specific isothiocyanate, can lead to either cell survival or apoptotic cell death.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.

Inhibition of P-glycoprotein

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), as it actively transports a wide range of chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.

Certain isothiocyanates have been shown to inhibit the function of P-gp. The proposed mechanisms of inhibition include direct binding to the transporter, which may competitively or non-competitively block the binding of other drug substrates, and interference with the ATP hydrolysis that powers the transport process. By inhibiting P-gp, isothiocyanates can potentially reverse multidrug resistance and sensitize cancer cells to conventional chemotherapy.

Antimicrobial Mechanistic Effects (in vitro/in vivo non-human models)

Antibacterial Action Pathways against Gram-positive and Gram-negative Strains

Isothiocyanates exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism of action is believed to be their electrophilic reactivity, which allows them to react with various cellular nucleophiles, including proteins and enzymes.

Key antibacterial mechanisms include:

Enzyme Inhibition: Isothiocyanates can inactivate essential bacterial enzymes by covalently modifying their cysteine residues. This can disrupt critical metabolic pathways, such as energy production and DNA replication.

Disruption of Cell Membrane Integrity: Some isothiocyanates can damage the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Induction of Oxidative Stress: Isothiocyanates can generate reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA.

Inhibition of Quorum Sensing: Certain isothiocyanates have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

The efficacy of isothiocyanates can differ between Gram-positive and Gram-negative bacteria, which is often attributed to differences in their cell wall structure. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the entry of some isothiocyanates.

Table 3: General Antibacterial Mechanisms of Isothiocyanates

| Bacterial Type | Primary Mechanisms of Action |

|---|---|

| Gram-positive | Enzyme inhibition, membrane damage, oxidative stress |

Antifungal Action Pathways

Isothiocyanates also possess antifungal properties against a range of pathogenic fungi. Similar to their antibacterial action, the antifungal mechanisms are largely attributed to their ability to react with cellular components.

Key antifungal mechanisms include:

Inhibition of Spore Germination and Mycelial Growth: Isothiocyanates can prevent the germination of fungal spores and inhibit the growth of fungal hyphae.

Disruption of Cell Membrane and Wall: They can compromise the integrity of the fungal cell membrane and cell wall, leading to cellular leakage and lysis.

Enzyme Inhibition: Isothiocyanates can inhibit enzymes crucial for fungal metabolism and survival.

Induction of Apoptosis-like Cell Death: In some fungi, isothiocyanates have been shown to induce programmed cell death pathways.

Mechanisms of Action against Parasitic Pathogens (e.g., Leishmania, Trypanosoma)

While direct mechanistic studies on 3-Bromo-4-chlorophenyl Isothiocyanate against parasitic pathogens such as Leishmania and Trypanosoma are not extensively documented, research on other isothiocyanates provides potential insights. For instance, allyl isothiocyanate (AITC) has demonstrated efficacy against protozoan parasites like Trypanosoma brucei and Plasmodium berghei parahostdis.org. The proposed mechanism for AITC's activity against another protozoan, Toxoplasma gondii, involves the inhibition of inflammatory cytokine production, which facilitates the early stages of infection parahostdis.org. Other research has noted the general antiparasitic and antibacterial properties of AITC nih.govmdpi.com. The primary antibacterial action of AITC is attributed to its ability to disrupt the cell membrane, causing the leakage of cellular metabolites nih.gov. It is plausible that this compound may exert antiparasitic effects through similar mechanisms, such as membrane disruption or modulation of the host immune response, although specific research is required to confirm this.

Molecular Targets in Pathogens (e.g., DNA Gyrase)

Specific molecular targets of this compound within pathogenic organisms have not been definitively identified. However, given the established antimicrobial properties of isothiocyanates, enzymes essential for pathogen survival are likely candidates. One such critical enzyme in bacteria is DNA gyrase, a type IIA DNA topoisomerase responsible for managing DNA topology during replication nih.govmdpi.com. DNA gyrase is a validated and highly valuable target for antibiotics nih.gov. Natural compounds, such as allicin (B1665233) from garlic, have been shown to be potent inhibitors of DNA gyrase genawif.com. While isothiocyanates have not been explicitly confirmed as DNA gyrase inhibitors, the essential role of this enzyme in pathogen viability makes it a hypothetical target for this class of compounds nih.govresearchgate.net. The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic residues in enzyme active sites, suggesting a potential for broad-spectrum enzyme inhibition within pathogens.

Other Mechanistic Biological Effects

Enzyme Inhibition (e.g., N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), Cyclooxygenase (COX), Acetylcholinesterase)

The isothiocyanate functional group is known to interact with and inhibit various mammalian enzymes. While no specific data exists for the inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) by this compound, its effects on other enzymes have been inferred from studies on related molecules.

Cyclooxygenase (COX) Inhibition: Aryl isothiocyanates have demonstrated significant anti-inflammatory activity through the inhibition of COX enzymes. Phenyl isothiocyanate and 3-methoxyphenyl (B12655295) isothiocyanate, for example, are potent inhibitors of human COX-2, achieving approximately 99% inhibition at a concentration of 50 μM researchgate.netnih.gov. The well-studied isothiocyanate sulforaphane also exerts anti-inflammatory effects by downregulating the expression of cyclooxygenase-2 nih.govmdpi.com. This strong inhibitory action against a key enzyme in the inflammatory cascade suggests that this compound likely shares this anti-inflammatory mechanism.

Acetylcholinesterase Inhibition: Several phenyl isothiocyanate derivatives have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system researchgate.netnih.gov. Studies have shown that aromatic isothiocyanates generally exhibit better activity than their aliphatic counterparts nih.gov. The inhibitory potency is influenced by the substituents on the phenyl ring; electron-donating groups like methoxy (B1213986) (–OMe) and methyl (–Me) appear to enhance inhibitory activity compared to an unsubstituted phenyl ring nih.gov. Given that the 3-bromo and 4-chloro substituents on the target compound are electron-withdrawing, they may modulate its AChE inhibitory activity in a distinct manner.

| Compound | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Phenyl Isothiocyanate | COX-2 | ~99% inhibition at 50 µM | researchgate.net |

| 3-Methoxyphenyl Isothiocyanate | COX-2 | ~99% inhibition at 50 µM | researchgate.net |

| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase (AChE) | IC₅₀ = 0.57 mM | researchgate.netnih.gov |

| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | researchgate.netnih.gov |

H₂S Donor Mechanisms Triggered by Cysteine

A significant biological mechanism of isothiocyanates is their ability to act as hydrogen sulfide (B99878) (H₂S) donors, a process triggered by the amino acid cysteine nih.govnih.gov. The reaction involves the rapid formation of a Cys-ITC adduct, which subsequently undergoes intramolecular cyclization unina.it. This cyclization leads to the release of H₂S along with other products nih.govunina.it. This thiol-dependent release mechanism positions isothiocyanates as slow-release H₂S donors, a property considered valuable for therapeutic applications core.ac.uk. Structure-activity relationship studies on a library of aryl isothiocyanates have shown that the electronic properties and position of substituents on the phenyl ring influence the rate of H₂S release cohlife.org. For instance, the H₂S releasing profile for chloro-substituted phenylisothiocyanates follows the order para < ortho < meta cohlife.org. This suggests that the 3-bromo and 4-chloro substitution pattern on the target compound would facilitate a cysteine-dependent release of H₂S.

Antioxidant Activity Mechanisms (e.g., ROS scavenging, indirect antioxidant pathways)

Isothiocyanates exhibit complex antioxidant activities that involve both direct and indirect mechanisms. While some aryl isothiocyanates can directly scavenge free radicals, their more significant antioxidant effects are often mediated through the upregulation of endogenous antioxidant defense systems researchgate.net.

A primary indirect mechanism involves the activation of the transcription factor Nrf2 (nuclear factor erythroid 2–related factor 2) nih.govmdpi.com. Isothiocyanates like sulforaphane are potent inducers of Nrf2, which in turn upregulates the expression of a suite of antioxidant and cytoprotective genes mdpi.com.

Paradoxically, isothiocyanates can also act as pro-oxidants by stimulating the production of reactive oxygen species (ROS) nih.gov. This ROS generation can induce oxidative stress and DNA damage, a mechanism that contributes to their anticancer effects nih.govnih.gov. This dual activity highlights the complex interplay between isothiocyanates and cellular redox balance. The pro-oxidant effects can be attenuated by antioxidants such as N-acetylcysteine (NAC) nih.gov.

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound are likely mediated through the modulation of key signaling pathways, a characteristic of the isothiocyanate class. A central mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway nih.gov. NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2 nih.govnih.gov.

Studies show that isothiocyanates can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor protein, IκBα nih.gov. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of pro-inflammatory genes nih.gov. By downregulating NF-κB signaling, isothiocyanates effectively reduce the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6 nih.gov. This, combined with the direct inhibition of enzymes like COX-2, forms the basis of their potent anti-inflammatory effects researchgate.netnih.gov.

Computational Chemistry and Molecular Modeling in Isothiocyanate Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules. DFT studies can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.

Key parameters derived from such DFT calculations often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites prone to interaction.

DFT calculations have also been employed to assess the anticancer efficiency of various phenyl isothiocyanates. nih.gov These studies help in understanding the electronic basis of their biological activity.

Table 1: Global Reactivity Descriptors for a Structurally Related Compound

| Descriptor | Value (eV) | Implication |

| Electronic Chemical Potential (μ) | -4.5031 | Tendency to lose electrons |

Data from a study on a complex molecule containing a bromo-chlorophenyl group. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. This method is instrumental in understanding how isothiocyanates interact with their biological targets.

In the context of isothiocyanate research, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For example, studies have explored the binding of isothiocyanates to tubulin, a protein involved in cell division, to understand their anticancer properties. nih.gov In silico analysis helps to elucidate the possible binding modes of isothiocyanates to tubulin and how these interactions influence the polymerization process. nih.gov

Similarly, molecular docking studies have been performed on novel isothiocyanate derivatives to evaluate their inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. rsc.org These studies can identify key amino acid residues in the active site of the enzyme that are crucial for the interaction.